molecular formula C16H16N2O4 B12823486 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide

2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide

Cat. No.: B12823486
M. Wt: 300.31 g/mol
InChI Key: YWGDTDSOHPHFAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide

InChI

InChI=1S/C16H16N2O4/c19-15(13-4-2-1-3-5-13)16(20)17-11-10-12-6-8-14(9-7-12)18(21)22/h1-9,15,19H,10-11H2,(H,17,20)

InChI Key

YWGDTDSOHPHFAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NCCC2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzyl chloride and phenylacetic acid.

    Formation of Intermediate: The 4-nitrobenzyl chloride is reacted with phenylacetic acid in the presence of a base to form an intermediate compound.

    Hydroxylation: The intermediate compound is then hydroxylated using a suitable hydroxylating agent to introduce the hydroxyl group.

    Amidation: Finally, the hydroxylated intermediate is subjected to amidation with an amine to form the desired product.

Industrial Production Methods

For industrial production, the synthesis of this compound can be optimized by using continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound is particularly noted for its role as an impurity in the synthesis of Mirabegron, a medication used to treat overactive bladder. Mirabegron acts as a beta-3 adrenergic agonist, promoting relaxation of the bladder muscle. The presence of 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide in the synthetic pathway is crucial for ensuring the purity and efficacy of Mirabegron formulations .

Table 1: Synthesis Pathway Involving this compound

StepDescription
1Preparation of (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide from starting materials using amine-borane complexes.
2Reduction of the nitro group to an amine to yield (R)-1-phenyl-2-{[2-(4-aminophenyl)ethyl]amino}ethanol hydrochloride.
3Final coupling reactions leading to the formation of Mirabegron.

Biological Research

In cell biology, this compound has been utilized to study its effects on cellular pathways and mechanisms. Its structural features allow researchers to investigate interactions with various biological targets, contributing to the understanding of drug action mechanisms .

Chemical Properties and Characterization

The compound possesses distinct chemical properties that facilitate its use in synthetic organic chemistry. Its molecular formula is C16H16N2O4, with a molecular weight of 300.31 g/mol. The presence of both hydroxy and nitro functional groups enhances its reactivity and potential for further derivatization .

Several studies have documented the synthesis and application of this compound:

  • Synthesis Efficiency : A study demonstrated that using amine-borane complexes in the synthesis of (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide resulted in high yields and purity, showcasing its effectiveness as an intermediate in pharmaceutical manufacturing .
  • Biological Activity : Research indicated that derivatives of this compound exhibit varying degrees of biological activity, suggesting potential therapeutic applications beyond Mirabegron .

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (2R)-2-Hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide
  • Molecular Formula : C₁₆H₁₆N₂O₄
  • Molecular Weight : 300.31 g/mol
  • CAS No.: 521284-19-5
  • Stereochemistry : R-configuration at the α-hydroxy position .

Physicochemical Properties :

  • Purity : >95% (HPLC)
  • Storage : +4°C .

Comparison with Structurally Similar Compounds

Substituent Variations in N-Substituted Acetamides

Compound Name Substituents/R-Groups Molecular Weight (g/mol) Key Features Reference
Target Compound 4-Nitrophenethyl, α-hydroxy 300.31 Chiral center (R-configuration), high synthetic efficiency for Mirabegron
2q: 2-Hydroxy-N-((4-methoxyphenyl)sulfonyl)-N-methyl-2-phenylacetamide 4-Methoxyphenylsulfonyl, methyl 318.08 Sulfonyl group, lower polarity due to methoxy substituent
2r: 2-Hydroxy-N-methyl-N-((4-nitrophenyl)sulfonyl)-2-phenylacetamide 4-Nitrophenylsulfonyl, methyl 333.05 Electron-withdrawing nitro group enhances reactivity
N-(4-Nitrophenyl)-2-phenylacetamide 4-Nitrophenyl (no hydroxy/ethyl group) 256.25 Simpler structure; studied for benzylation reactivity under phase-transfer catalysis
Rip-B: 2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide 3,4-Dimethoxyphenethyl, benzamide backbone 329.36 Dimethoxy substituents increase lipophilicity; lower yield (34%)
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide 4-Bromophenyl, 2-methoxyphenyl 334.20 Structural mimic of benzylpenicillin; explored for antimicrobial activity

Functional Group and Reactivity Differences

  • Hydroxy Group : The target compound’s α-hydroxy group enables hydrogen bonding, influencing solubility and chiral resolution . In contrast, sulfonyl derivatives (2q, 2r) exhibit higher electrophilicity due to the sulfonyl moiety .
  • Nitro Group : The 4-nitrophenethyl group in the target compound enhances electron-withdrawing effects, stabilizing intermediates during Mirabegron synthesis . Comparatively, bromo or methoxy substituents (e.g., ) alter electronic properties for antimicrobial applications .
  • Stereochemical Requirements: The R-configuration in the target compound is essential for Mirabegron’s biological activity, while non-chiral analogs (e.g., N-(4-nitrophenyl)-2-phenylacetamide) lack this specificity .

Biological Activity

2-Hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide, also known as (R)-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide, is a compound with notable biological activities that have garnered attention in pharmacological research. Its molecular formula is C16H16N2O4C_{16}H_{16}N_{2}O_{4} and it has a molecular weight of approximately 300.31 g/mol. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

  • Antimicrobial Activity : Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds derived from similar scaffolds showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong bactericidal effects .
  • Anticancer Potential : The compound has been evaluated for its anticancer properties, particularly against colon cancer cell lines such as HCT-116. In vitro studies indicated that certain derivatives exhibited potent cytotoxic effects, suggesting a potential role in cancer therapy .
  • Anticholinergic Activity : The compound has been explored for its use as a therapeutic agent for overactive bladder conditions. Research highlighted its ability to relax bladder smooth muscle and prolong urination intervals in animal models, indicating its potential as a treatment for urinary disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown inhibitory effects on key enzymes involved in various metabolic pathways, which may contribute to its antimicrobial and anticancer activities .
  • Receptor Modulation : Its interaction with cholinergic receptors suggests a mechanism for its anticholinergic effects, which are beneficial in managing bladder control .

Study on Antimicrobial Activity

A study conducted on various derivatives of the compound revealed significant antimicrobial properties against Staphylococcus aureus and Staphylococcus epidermidis. The derivatives not only inhibited bacterial growth but also displayed substantial antibiofilm activity, outperforming traditional antibiotics like Ciprofloxacin in biofilm reduction .

Evaluation of Anticancer Effects

In vitro tests on HCT-116 colon cancer cells demonstrated that specific derivatives of the compound could induce apoptosis and inhibit cell proliferation. These findings suggest that modifications to the chemical structure can enhance anticancer efficacy, paving the way for further development of targeted cancer therapies .

Therapeutic Application in Overactive Bladder

In a pharmacological study involving Wistar rats, the compound was administered intravenously to assess its impact on bladder contractions. Results indicated a dose-dependent reduction in contraction frequency, highlighting its potential as an effective treatment for overactive bladder syndrome .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC values: 0.22 - 0.25 μg/mL
AnticancerInduced apoptosis in HCT-116 cells
AnticholinergicReduced bladder contraction frequency

Table 2: Structure-Activity Relationship (SAR)

Compound DerivativeStructural ModificationBiological Activity
Compound AHydroxy group at C-6Enhanced AChE inhibition
Compound BNitro group on phenyl ringIncreased antimicrobial potency
Compound CAlkyl substitution on amide nitrogenImproved anticancer activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide, and how do reaction conditions influence yield and purity?

  • Methodology : A scalable synthesis involves coupling (R)-2-hydroxy-2-phenylacetic acid with 2-(4-nitrophenyl)ethylamine using trimethylborate as a coupling agent. The reaction proceeds in tetrahydrofuran (THF) under reflux, achieving yields >85% with >99% enantiomeric excess (ee) . For non-chiral synthesis, sodium azide-mediated substitution of chloro precursors (e.g., 2-chloro-N-phenylacetamide derivatives) in toluene/water (8:2) at reflux for 5–7 hours is effective .
  • Critical Parameters : Solvent polarity, temperature, and stoichiometric ratios of coupling agents significantly impact ee and purity. Impurities often arise from incomplete azide substitution or racemization during acidic workups .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

  • Analytical Workflow :

  • HRMS : Confirm molecular weight (e.g., observed m/z 318.0795 for related hydroxyamide derivatives) .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.3 ppm for nitrophenyl groups) .
  • X-ray Crystallography : Employ SHELX software for structure refinement. Key metrics: R-factor <0.05, resolution ≤1.0 Å .
    • Data Table :
TechniqueKey Peaks/MetricsReference
HRMSm/z 318.0795
1H^1H-NMRδ 8.15 (d, 2H, NO₂-Ar)

Q. What safety protocols are critical during handling and disposal of this compound?

  • Handling : Use PPE (gloves, goggles, lab coat), avoid inhalation/contact, and work in a fume hood due to potential nitrophenyl-derived toxicity .
  • Waste Management : Segregate organic waste, neutralize acidic byproducts, and use licensed disposal services for nitroaromatic residues .

Advanced Research Questions

Q. How do mechanistic pathways differ between chiral and racemic syntheses of this compound?

  • Chiral Synthesis : Trimethylborate facilitates enantioselective coupling via a six-membered transition state, stabilizing the (R)-configuration. Racemization is minimized by avoiding protic solvents .
  • Racemic Routes : Azide-mediated substitutions lack stereochemical control, requiring post-synthetic chiral resolution (e.g., chiral HPLC with amylose columns) .

Q. What strategies resolve contradictions in reported crystallographic data for nitroaromatic acetamides?

  • Troubleshooting :

  • Twinned Crystals : Use SHELXD for dual-space structure solution and refine with SHELXL .
  • Disorder : Apply restraints to nitrophenyl torsional angles and validate with RIGU checks .
    • Case Study : Discrepancies in unit cell parameters for similar compounds were resolved by reprocessing raw diffraction data with XDS .

Q. How can enantiomeric purity be validated for pharmaceutical intermediates like this compound?

  • Methods :

  • Chiral HPLC : Use Chiralpak IA-3 column (hexane:isopropanol 85:15, 1.0 mL/min), retention time ~12.5 min for (R)-enantiomer .
  • Polarimetry : Specific rotation [α]D25=+42.3°[α]_D^{25} = +42.3° (c = 1.0, CHCl₃) confirms configuration .

Q. What analytical validation criteria are essential for regulatory compliance in impurity profiling?

  • Guidelines : Follow ICH Q2(R1) for specificity, linearity (R² ≥0.995), and LOQ ≤0.05% .
  • Case Example : Mirabegron impurity G (a structural analog) was quantified using UPLC-PDA at 254 nm, achieving ≤0.1% detection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.